molecular formula C18H21N3O4S B2653307 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 946370-44-1

4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No. B2653307
CAS RN: 946370-44-1
M. Wt: 375.44
InChI Key: FMLNGGHQZKEESG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Scientific Research Applications

Dual Kinase Inhibition

Background: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are enzymes responsible for phosphorylating proteins involved in cell signaling and regulation. One such protein is the tumor suppressor PTEN (phosphatase and tensin homolog), which plays a crucial role in controlling cell growth and preventing cancer.

Applications: Key Finding:

Antiproliferative Activity

Background: Antiproliferative compounds inhibit cell growth and division, making them valuable in cancer research and drug development.

Applications:

Farnesoid X Receptor (FXR) Agonism

Background: The farnesoid X receptor (FXR) is a nuclear receptor involved in regulating bile acid metabolism, lipid homeostasis, and inflammation.

Applications:

Conclusion

4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide holds promise in dual kinase inhibition, antiproliferative activity, and potential FXR agonism. Researchers continue to explore its applications and mechanisms of action in various contexts.

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-17(19-18-15-5-1-2-6-16(15)20-25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h7-10H,1-6,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLNGGHQZKEESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

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